2-(Thiophen-2-yl)ethanethioamide

概要

説明

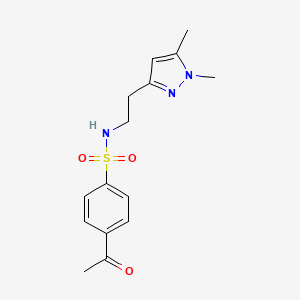

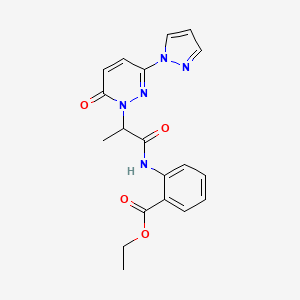

2-(Thiophen-2-yl)ethanethioamide is an aromatic amine . It has a molecular formula of C6H7NS2 and a molecular weight of 157.26 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves condensation reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the use of aromatic bromides, which can be modified by the Suzuki-Miyaura reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to an ethanethioamide group . The thiophene ring is a five-membered heterocyclic compound that contains one sulfur atom .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with α-bromoketones in the presence of a base to form thioethers .科学的研究の応用

Synthesis and Characterization

Synthesis Techniques : 2-(Thiophen-2-yl)ethanamine, a related compound, has been synthesized through various processes including Knoevenagel-Doebner condensation and Hoffman rearrangement, demonstrating the chemical versatility of thiophene derivatives (Wei Yun-yang, 2007).

Crystal Structure Analysis : The crystal structure of related thiophene derivatives has been established through spectral analysis and X-ray diffraction studies, indicating the importance of structural analysis in understanding these compounds (P. Sharma et al., 2016).

Application in Material Science

Optoelectronic Applications : Thiophene derivatives have been used in the development of novel coumarin sensitizers for dye-sensitized solar cells, showing the potential of these compounds in renewable energy technologies (Liang Han et al., 2015).

Electroactive Polymers : The synthesis of polymers containing thiophene units for potential use in light-emitting diodes (LEDs) has been explored, highlighting the role of thiophene derivatives in advanced material applications (A. Aydın & I. Kaya, 2012).

Medicinal Chemistry and Bioactivity

Antimicrobial Activity : N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has been shown to have effective antibacterial activity, demonstrating the potential of thiophene derivatives in medicinal chemistry (Sukriye Cakmak et al., 2022).

Anticancer Activity : Certain thiophene-2-carboxaldehyde derivatives have shown promising anticancer activity, indicating the therapeutic potential of these compounds (M. Shareef et al., 2016).

将来の方向性

Thiophene-based analogs, such as 2-(Thiophen-2-yl)ethanethioamide, have attracted significant interest from scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry for the development of advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of this compound and its derivatives, as well as developing more efficient synthesis methods.

作用機序

Target of Action

The primary targets of 2-(Thiophen-2-yl)ethanethioamide are the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) which have been regarded as promising targets for the treatment of cancer .

Mode of Action

This compound interacts with its targets, PI3K and mTOR, by inhibiting their activity. This inhibition disrupts the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, especially in cancer cells .

Biochemical Pathways

The compound primarily affects the PI3K/Akt/mTOR pathway. By inhibiting PI3K and mTOR, the compound disrupts this pathway, leading to reduced cell survival and proliferation. This can lead to the death of cancer cells and a reduction in tumor size .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the PI3K/Akt/mTOR pathway, leading to reduced cell survival and proliferation. This can result in the death of cancer cells and a reduction in tumor size .

特性

IUPAC Name |

2-thiophen-2-ylethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKDARXVJHRFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997791.png)

![2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate](/img/structure/B2997792.png)

![1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2997793.png)

![methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2997794.png)

![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2997799.png)

![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)

![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)